molecular formula C9H5ClIN B8798932 1-Chloro-7-iodoisoquinoline

1-Chloro-7-iodoisoquinoline

Cat. No. B8798932
M. Wt: 289.50 g/mol
InChI Key: UYYCBUOKSMTDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518969B2

Procedure details

Into a 8 mL sealed tube, was placed potassium fluoride (300 mg, 5.17 mmol, 6.00 equiv, 100%), copper(I) iodide (900 mg, 4.66 mmol, 5.50 equiv, 100%), trimethyl(trifluoromethyl)silane (720 mg, 5.07 mmol, 5.00 equiv, 100%), NMP (3 mL, 100%) and a solution of 1-chloro-7-iodoisoquinoline (as prepared in the previous step, 250 mg, 0.86 mmol, 1.00 equiv, 100%) in NMP (1 mL). The reaction mixture was stirred for 12 h at 120° C. in an oil bath. The resulting mixture was diluted with 20 mL of ethyl acetate, washed with 3×10 mL of saturated solution of KI, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue was purified by chromatography over a silica gel column with ethyl acetate:petroleum ether (1:50). The title compound was obtained as a yellow solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
900 mg
Type
catalyst
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F-].[K+].C[Si](C)(C)[C:5]([F:8])([F:7])[F:6].[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[C:19](I)[CH:20]=2)[CH:15]=[CH:14][N:13]=1>CN1C(=O)CCC1.C(OCC)(=O)C.[Cu]I>[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[C:19]([C:5]([F:8])([F:7])[F:6])[CH:20]=2)[CH:15]=[CH:14][N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
720 mg
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC2=CC=C(C=C12)I
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
900 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 12 h at 120° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 8 mL sealed tube
WASH
Type
WASH
Details
washed with 3×10 mL of saturated solution of KI
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography over a silica gel column with ethyl acetate:petroleum ether (1:50)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC=CC2=CC=C(C=C12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.